Methyl (2S,4R)-4-benzamido-1-((tert-butoxycarbonyl)glycyl)pyrrolidine-2-carboxylate
Overview
Description
“Methyl (2S,4R)-4-[(tert-butoxycarbonyl)amino]pyrrolidine-2-carboxylate” is a chemical compound used for proteomics research . It has a molecular weight of 244.29 .
Molecular Structure Analysis
The molecular formula of this compound is C11H20N2O4 . For a more detailed structure, you may need to refer to a chemical database or a chemistry reference.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Stereochemistry and Pharmacological Profile Improvement
Research on related pyrrolidine derivatives, such as phenylpiracetam, highlights the importance of stereochemistry in enhancing pharmacological profiles. The study by Veinberg et al. (2015) demonstrates how enantiomerically pure compounds can show significant pharmacological advantages over their racemic mixtures, suggesting that similar stereochemical considerations could be crucial for the applications of Methyl (2S,4R)-4-benzamido-1-((tert-butoxycarbonyl)glycyl)pyrrolidine-2-carboxylate in medicinal chemistry (Veinberg et al., 2015).
Chemical Modification and Biopolymer Derivatives
The modification of biopolymers, such as xylan, into ethers and esters with specific properties as discussed by Petzold-Welcke et al. (2014), illustrates the potential for chemical modification in creating new materials with desired properties. This suggests that this compound could be used as a precursor for the synthesis of biopolymer derivatives with specific, tailored properties (Petzold-Welcke et al., 2014).
Synthetic Phenolic Antioxidants and Environmental Impact
A review by Liu and Mabury (2020) on synthetic phenolic antioxidants (SPAs) sheds light on the environmental occurrence, human exposure, and toxicity of SPAs. This suggests that research into the environmental and health impacts of synthetic compounds, including this compound, is crucial for understanding and mitigating potential adverse effects (Liu & Mabury, 2020).
Safety and Hazards
The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Properties
IUPAC Name |
methyl (2S,4R)-4-benzamido-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O6/c1-20(2,3)29-19(27)21-11-16(24)23-12-14(10-15(23)18(26)28-4)22-17(25)13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,21,27)(H,22,25)/t14-,15+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQPLHLDALTBAX-CABCVRRESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CC(CC1C(=O)OC)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)N1C[C@@H](C[C@H]1C(=O)OC)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801123970 | |
Record name | L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, methyl ester, (4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801123970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943134-40-5 | |
Record name | L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, methyl ester, (4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943134-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, methyl ester, (4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801123970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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